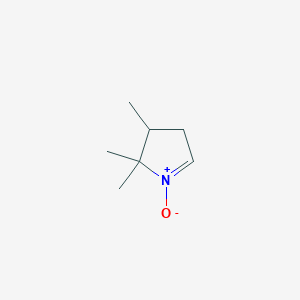
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium: is a chemical compound with the molecular formula C7H13NO . It is also known by several other names, including 3,4-Dihydro-2,2,3-trimethyl-2H-pyrrole 1-oxide and 4,5,5-trimethyl-1-pyrroline N-oxide . This compound is characterized by its unique structure, which includes a pyrrole ring with three methyl groups and an oxido group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the reaction of 2,4-dimethyl-4-pentenoic acid with hydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol , and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium has several applications in scientific research:
Biology: The compound is employed in studies involving and .
Medicine: .
Industry: The compound is used in the synthesis of various and .
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to act as a spin trap agent . It reacts with free radicals to form stable adducts, which can be detected using EPR spectroscopy . This property makes it valuable in studying oxidative stress and related biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another spin trap agent used in EPR spectroscopy.
4,5,5-Trimethyl-1-pyrroline N-oxide: A compound with a similar structure and applications.
Uniqueness
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific methylation pattern and oxidation state , which confer distinct chemical properties and reactivity. Its ability to form stable adducts with free radicals makes it particularly valuable in research applications.
Eigenschaften
CAS-Nummer |
3146-84-7 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2,2,3-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-8(9)7(6,2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
XOCLGRDUBIMBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=[N+](C1(C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















